Cas no 68944-99-0 (Benzenamine, 4-[4-(4-methylphenyl)-1-piperazinyl]-)
68944-99-0 structure
Product Name:Benzenamine, 4-[4-(4-methylphenyl)-1-piperazinyl]-
CAS-nummer:68944-99-0
MF:C17H21N3
MW:267.368743658066
CID:1731263
PubChem ID:12493530
Update Time:2025-04-21
Benzenamine, 4-[4-(4-methylphenyl)-1-piperazinyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-[4-(4-methylphenyl)-1-piperazinyl]-
- 1-(4-METHYLPHENYL)-4-(4-AMINOPHENYL ) PIPERAZINE
- 4-[4-(4-Methylphenyl)-1-piperazinyl]benzenamine
- 68944-99-0
- AKOS025212968
- 4-[4-(4-methylphenyl)piperazin-1-yl]aniline
- DTXSID001242550
- SCHEMBL12240582
- 1-(4-methylphenyl)-4-(4-aminophenyl)piperazine
-
- Inchi: 1S/C17H21N3/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)17-8-4-15(18)5-9-17/h2-9H,10-13,18H2,1H3
- InChI-sleutel: MGGCITJJRCVQFG-UHFFFAOYSA-N
- LACHT: N1(C2C=CC(C)=CC=2)CCN(C2C=CC(=CC=2)N)CC1
Berekende eigenschappen
- Exacte massa: 267.17373
- Monoisotopische massa: 267.173547683g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 283
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 32.5Ų
Experimentele eigenschappen
- PSA: 32.5
Benzenamine, 4-[4-(4-methylphenyl)-1-piperazinyl]- Gerelateerde literatuur
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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